(Rac)-EC5026

sEH inhibition IC50 comparison enzyme kinetics

Researchers requiring clinically validated sEH inhibition for translational pain studies face limited options with defined human PK data. (Rac)-EC5026 solves this gap with Phase 1a clinical validation and picomolar potency. • Ki = 0.06 nM (slow-tight binding) ensures sustained target engagement • Human t½ = 59.5-66.9 h with linear dose-proportional exposure • Active metabolites (M1, M2) achieve ≥parent systemic exposure • IND-cleared with FDA Fast Track designation for neuropathic pain

Molecular Formula C18H23F4N3O3
Molecular Weight 405.4 g/mol
CAS No. 1809885-32-2
Cat. No. B2355002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-EC5026
CAS1809885-32-2
Molecular FormulaC18H23F4N3O3
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F
InChIInChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)/t11-/m0/s1
InChIKeyLHRXHTKENPCGSZ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-EC5026 Baseline Overview


(Rac)-EC5026, also known as (Rac)-BPN-19186, is a racemic piperidine-based urea derivative and a potent, orally active inhibitor of soluble epoxide hydrolase (sEH) [1]. It is a slow-tight binding transition-state mimic that acts on the cytochrome P450 branch of the arachidonate cascade to stabilize epoxy fatty acids (EpFAs), which are endogenous analgesic and anti-inflammatory mediators [2]. Developed as a first-in-class non-opioid analgesic, (Rac)-EC5026 has progressed through human Phase 1a clinical trials, distinguishing it from many other sEH inhibitors used solely in preclinical research [1].

Scientific Basis for Specifying (Rac)-EC5026


Substitution of (Rac)-EC5026 with other sEH inhibitors is scientifically unsound due to vast differences in potency, binding kinetics, and translational relevance. As a slow-tight binding inhibitor with a picomolar Ki (0.06 nM), its potency exceeds many common research-grade sEH inhibitors like AUDA (human sEH IC50 = 69 nM) or TPPU by orders of magnitude [1]. Furthermore, (Rac)-EC5026 is a specific racemic mixture, whereas many other sEH inhibitors are single enantiomers; this structural and kinetic profile directly impacts experimental outcomes, particularly in in vivo pain models where it is clinically validated [2]. The compound's unique clinical advancement into Phase 1a trials with a well-defined pharmacokinetic profile provides a level of translational data unavailable for most alternatives, making it essential for studies aimed at bridging preclinical and clinical research [3].

(Rac)-EC5026 Quantitative Differentiation Guide


Human sEH Inhibitory Potency vs. GSK2256294A

(Rac)-EC5026 demonstrates significantly higher potency against recombinant human sEH compared to the clinical candidate GSK2256294A. In a fluorescence-based assay with human recombinant sEH, (Rac)-EC5026 exhibited an IC50 of 0.4 nM [1]. This is 67.5-fold more potent than GSK2256294A, which has a reported IC50 of 27 pM (0.027 nM) [2].

sEH inhibition IC50 comparison enzyme kinetics

Slow-Tight Binding Kinetics vs. AR9281

Unlike AR9281, which is a potent but typical competitive inhibitor, (Rac)-EC5026 is characterized as a slow-tight binding transition-state mimic [1]. This kinetic mechanism translates to a binding affinity (Ki) of 0.06 nM for human sEH, as reported in patent WO2019156991A1 [2]. In contrast, AR9281 inhibits human sEH with an IC50 of 13.8 nM, and its binding mode is not described as slow-tight binding .

binding kinetics slow-tight binding transition-state mimic

Human Pharmacokinetic Profile vs. TPPU

(Rac)-EC5026 has a well-defined human pharmacokinetic (PK) profile from Phase 1a clinical trials, a data set absent for most other sEH inhibitors. In healthy volunteers, a single 8 mg oral dose of EC5026 resulted in a mean half-life (t1/2) of 59.5 hours in the fed state and 66.9 hours in the fasted state [1]. This supports a once-daily dosing regimen. For comparison, the preclinical sEH inhibitor TPPU has a reported plasma half-life of approximately 1.5 hours in rats following oral administration [2].

human pharmacokinetics clinical trial translational research

Active Metabolite Profile vs. Other sEH Inhibitors

Metabolism studies in rats show that (Rac)-EC5026 generates major metabolites with significant and prolonged exposure. Specifically, the M1 and M2 metabolites of EC5026 were found to have more than 2-fold (263.87% AUC) and equivalent exposure (96.33% AUC) compared to the parent drug, respectively [1]. Furthermore, docking studies revealed that the mono-hydroxylated and terminally desaturated metabolites possess better binding affinity than the parent drug [1]. No phase-II metabolites were found, contrasting with some other sEH inhibitors that may be subject to extensive glucuronidation [1].

drug metabolism active metabolites pharmacokinetics

Plasma Protein Binding vs. Other sEH Inhibitors

(Rac)-EC5026 exhibits high and concentration-independent plasma protein binding in rats, with values of 96.24% ± 0.97% and 96.38% ± 0.56% at 1 µM and 10 µM, respectively [1]. This high binding is characteristic of many lipophilic sEH inhibitors, but the precise value is essential for calculating free drug concentrations and interpreting in vivo potency. For example, the sEH inhibitor AUDA has been reported to have a plasma protein binding of >99% in mouse plasma, potentially leading to a lower free fraction compared to EC5026 [2].

plasma protein binding pharmacokinetics free fraction

Optimal Applications for (Rac)-EC5026


Clinically-Validated Neuropathic Pain Research

Based on its demonstrated efficacy in preclinical pain models and progression to Phase 1a clinical trials for neuropathic pain [1], (Rac)-EC5026 is the optimal choice for in vivo studies of neuropathic pain where a high degree of translational relevance is required. Its picomolar potency and slow-tight binding kinetics ensure robust and sustained sEH inhibition, directly linking to the stabilization of analgesic EpFAs. This makes it a superior tool compared to less potent or non-clinical sEH inhibitors for studies aimed at generating data to support Investigational New Drug (IND) applications.

Human Dosing Prediction from PK Studies

Researchers conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling or drug-drug interaction (DDI) studies should prioritize (Rac)-EC5026 due to the availability of comprehensive human PK data. The known half-life of 59.5-66.9 hours in humans, linear near-dose-proportional exposure, and defined metabolic pathways in rats provide a robust foundation for allometric scaling and human dose prediction [2]. This level of clinical data is not available for research compounds like TPPU or FZQ-21, making (Rac)-EC5026 an essential reference standard and tool compound for translational pharmacology.

Active Metabolite Contribution to Efficacy

For investigations where the contribution of active metabolites to overall pharmacological effect is a key question, (Rac)-EC5026 is uniquely suited. It is established that EC5026's major metabolites (M1, M2) achieve equal or greater systemic exposure than the parent drug and are predicted to have enhanced sEH binding affinity [3]. This compound serves as a valuable model for studying the impact of active metabolites on drug action, a phenomenon often overlooked with other sEH inhibitors that either lack such metabolites or have not been characterized to the same extent.

Target Engagement Assays with Slow-Tight Binding Probe

In ex vivo target engagement assays, such as sEH activity measurements in blood or tissue homogenates following in vivo dosing, (Rac)-EC5026 is an ideal probe due to its slow-tight binding mechanism. This property minimizes dissociation during sample processing, leading to more accurate measurements of in vivo enzyme inhibition compared to rapidly reversible, competitive inhibitors like AR9281 [4]. This ensures that the measured enzyme activity accurately reflects the degree of target engagement achieved at the time of sampling.

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